[1-(4-Phenoxyphenyl)pyrrolidin-3-yl]methanamine; oxalic acid
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Overview
Description
[1-(4-Phenoxyphenyl)pyrrolidin-3-yl]methanamine; oxalic acid: is a compound that combines a pyrrolidine derivative with oxalic acid. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to interact with various biological targets . The phenoxyphenyl group adds aromaticity and potential for additional interactions, making this compound of interest for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Phenoxyphenyl)pyrrolidin-3-yl]methanamine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reductive amination of a suitable ketone or aldehyde with an amine . The phenoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Pyrrolidinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Various substituted phenoxyphenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity .
Biology: In biological research, the compound can be used to study the interactions of pyrrolidine derivatives with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: Its ability to interact with various biological targets makes it a promising candidate for drug discovery .
Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of [1-(4-Phenoxyphenyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the phenoxyphenyl group can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the phenoxyphenyl group, used widely in medicinal chemistry.
Pyrrolidinone: An oxidized form of pyrrolidine with a carbonyl group, also used in drug discovery.
Phenylpyrrolidine: A compound with a phenyl group attached to the pyrrolidine ring, similar in structure but lacking the phenoxy group.
Uniqueness: The presence of both the pyrrolidine ring and the phenoxyphenyl group in [1-(4-Phenoxyphenyl)pyrrolidin-3-yl]methanamine provides a unique combination of structural features. This allows for diverse interactions with biological targets and enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
oxalic acid;[1-(4-phenoxyphenyl)pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.C2H2O4/c18-12-14-10-11-19(13-14)15-6-8-17(9-7-15)20-16-4-2-1-3-5-16;3-1(4)2(5)6/h1-9,14H,10-13,18H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOJDGUIJASRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=C(C=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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